

A Technical Guide to Cell-Permeable MEK1 Peptide Inhibitor Studies

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Compound of Interest

Compound Name: MEK1 Derived Peptide Inhibitor 1

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This in-depth technical guide provides a comprehensive overview of the study of cell-permeable MEK1 peptide inhibitors. Mitogen-activated protein kinase kinase 1 (MEK1) is a critical kinase in the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently hyperactivated in various cancers.^{[1][2]} This central role makes MEK1 an attractive target for therapeutic intervention. While numerous small-molecule inhibitors have been developed, peptide-based inhibitors offer a distinct approach, potentially providing higher specificity and the ability to disrupt protein-protein interactions. This guide delves into the quantitative data of known peptide inhibitors, detailed experimental protocols for their study, and a visual representation of the associated signaling pathways and experimental workflows.

Core Concepts: The MEK1 Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.^{[3][4]} Dysregulation of this pathway is a hallmark of many cancers. MEK1, a dual-specificity kinase, is a central component of this cascade, activated by RAF kinases and subsequently phosphorylating and activating Extracellular signal-Regulated Kinase (ERK).^[4] The specificity of MEK1 for ERK makes it an ideal target for inhibition to attenuate the downstream effects of this oncogenic pathway.

Quantitative Data on Cell-Permeable MEK1 Peptide Inhibitors

Several peptide-based inhibitors have been designed to be cell-permeable, often by incorporating a cell-penetrating peptide (CPP) sequence, such as the TAT peptide from HIV-1, or by modification with a lipophilic moiety like stearic acid to facilitate membrane translocation. [2][5] These peptides are typically derived from regions of MEK1 or ERK involved in their interaction. Below is a summary of quantitative data for some of these inhibitors.

Peptide Inhibitor Name	Sequence /Description	Permeabilization Strategy	Target Interaction	Assay Type	IC50 / Ki	Reference(s)
ERK Activation Inhibitor Peptide I	Stearated 13-amino acid peptide from the N-terminus of MEK1 (Ste-MPKKKPT PIQLNP-NH2)	Stearation	Prevents MEK-ERK interaction	In vitro ERK2 binding	2.5 μ M	
Cellular ERK activation (PMA-stimulated NIH 3T3 cells & NGF-treated PC12 cells)	Cellular Assay	13 μ M				
ERK Activation Inhibitor Peptide II	13-amino acid peptide from MEK1 N-terminus fused to HIV-TAT peptide	TAT peptide fusion	Prevents MEK-ERK interaction	In vitro ERK2 binding	210 nM	[5] [6]
Cellular ERK activation	Cellular Assay	29 μ M	[5] [6]			

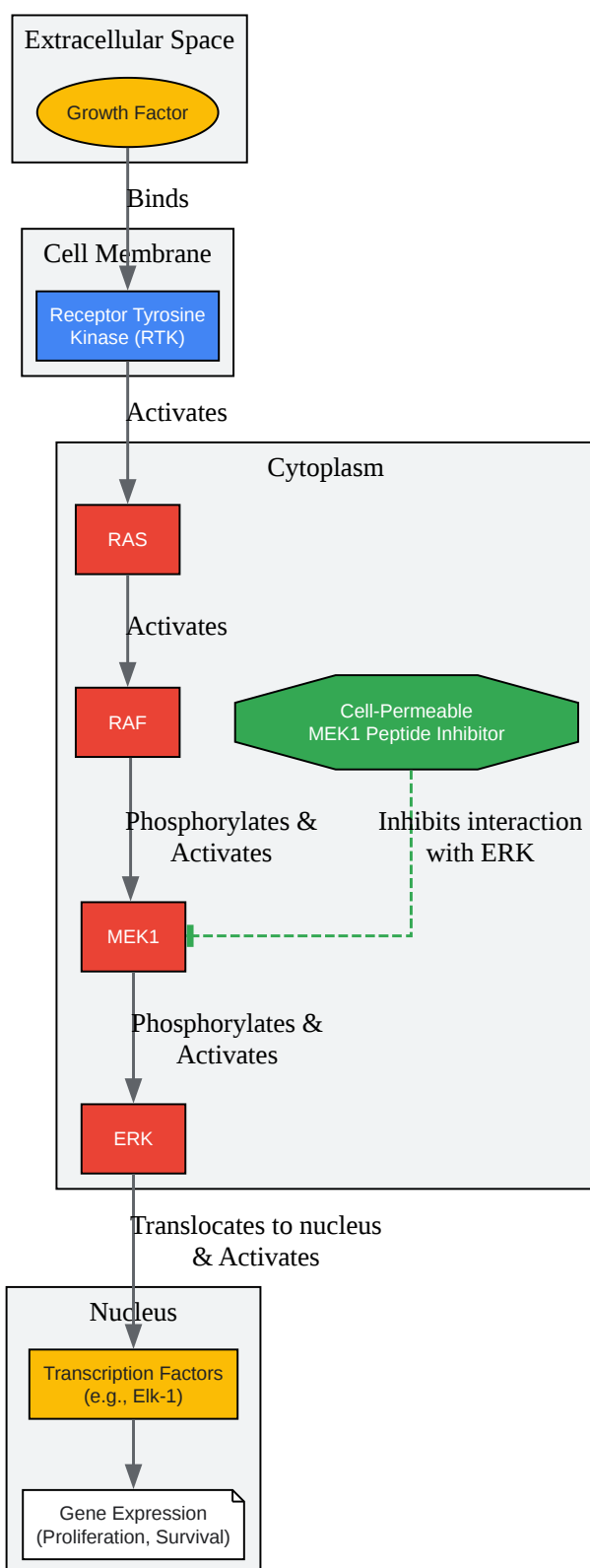
(PMA-stimulated NIH 3T3 cells & NGF-treated PC12 cells)

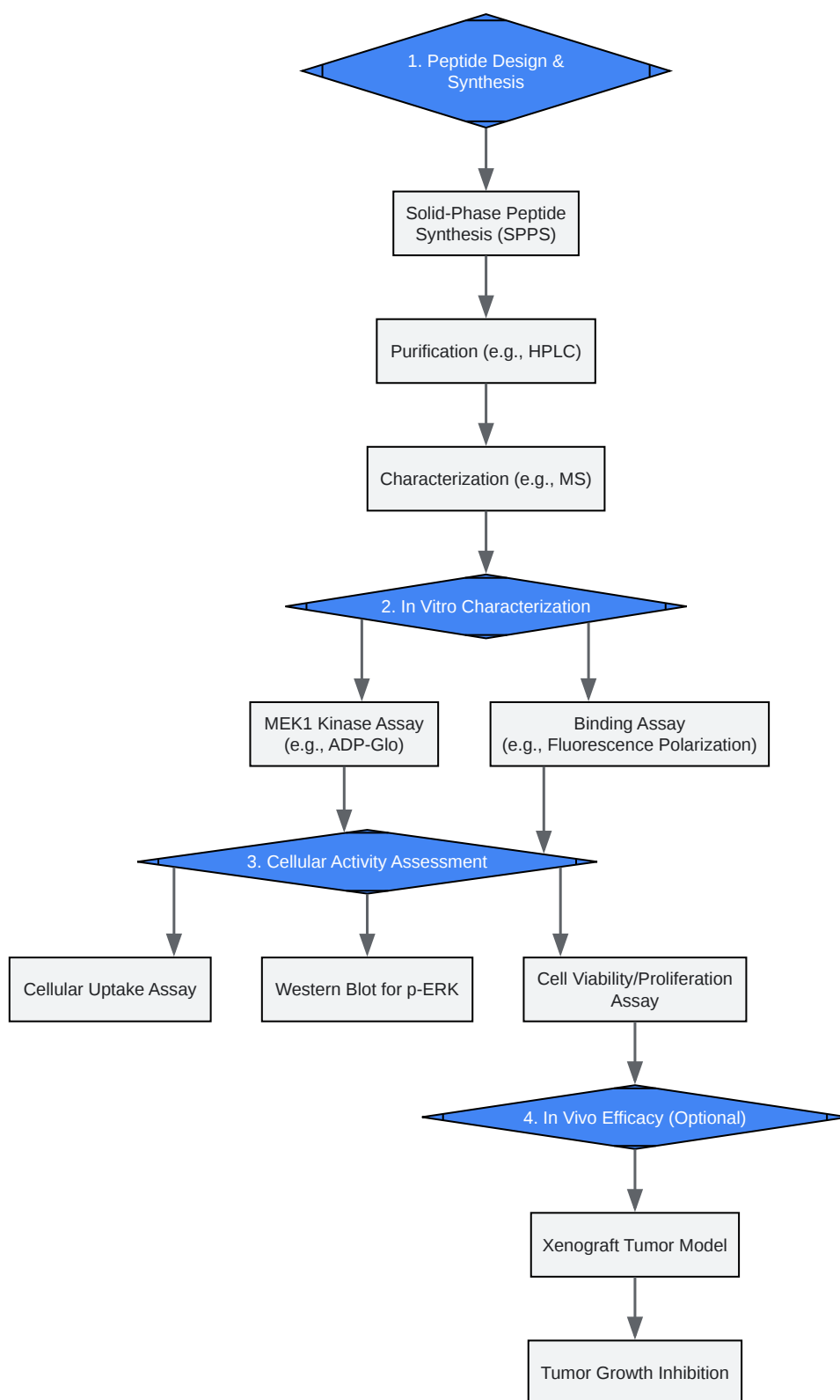
MEK1 Derived Peptide Inhibitor 1	13-amino acid peptide (Met-Pro-Lys-Lys-Pro-Thr-Pro-Ile-Gln-Leu-Asn-Pro)	Unmodified (in vitro)	Inhibits ERK2 activation by MEK1	In vitro kinase assay	30 μ M	[7]
TAT-MEK1	TAT peptide fused to the N-terminus of MEK1	TAT peptide fusion	Inhibits ERK2	In vitro kinase assay	29 μ M	[8]
ERK alpha C helix peptide	15-amino acid peptide representing the alpha C helix of human ERK1	Unmodified (in vitro)	Competitive inhibitor of ERK binding to MEK	Steady-state kinetics	0.84 μ M (Ki)	[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the MEK1 signaling pathway and a general experimental workflow for the evaluation of cell-permeable

MEK1 peptide inhibitors.





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